4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate
Description
4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate is a liquid crystalline (LC) compound belonging to the Schiff base/ester family. It features a central benzoate core substituted with a hexyloxy chain on one phenyl ring and a hexanoyloxy (C6 ester) group on the other. This compound is synthesized via a two-step process: (1) formation of a Schiff base intermediate by condensing 4-hexyloxyaniline with 4-formylbenzoic acid, followed by (2) esterification with a substituted phenol using DCC/DMAP coupling . Its mesomorphic properties, including nematic or smectic phases, are influenced by the interplay of polarizable ester linkages, flexible alkoxy chains, and the molecular geometry .
Properties
CAS No. |
38454-34-1 |
|---|---|
Molecular Formula |
C25H32O5 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(4-hexoxyphenyl) 4-hexanoyloxybenzoate |
InChI |
InChI=1S/C25H32O5/c1-3-5-7-9-19-28-21-15-17-23(18-16-21)30-25(27)20-11-13-22(14-12-20)29-24(26)10-8-6-4-2/h11-18H,3-10,19H2,1-2H3 |
InChI Key |
LHAWUZYRSMOKJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(hexyloxy)phenol and 4-(hexanoyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: N-bromosuccinimide (NBS), radical initiators.
Major Products
Oxidation: Benzoic acids.
Reduction: Alcohols.
Substitution: Benzylic halides.
Scientific Research Applications
Chemistry: Used as a photosensitive material in photolithography and a crosslinker in polymer synthesis.
Biology: Acts as a fluorescent probe for monitoring enzyme activity.
Medicine: Employed as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of liquid crystal displays and other optoelectronic devices.
Mechanism of Action
Photolithography: The acrylate group undergoes a photoreaction upon exposure to UV light, resulting in the formation of a crosslinked polymer.
Enzyme Activity Monitoring: Functions as a fluorescent probe that binds to enzymes, causing a change in fluorescence intensity.
Photodynamic Therapy: Activated by light, leading to the formation of reactive oxygen species that induce cell death.
Comparison with Similar Compounds
Key Compounds:
- Compound B: 4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate
- Compound E: 4-(4-(Hexyloxy)phenyliminomethyl)phenyl 4′-hexyloxybenzoate
- Compound F: 4-(Benzylideneamino)phenyl 4′-hexyloxybenzoate
| Property | Compound B | Compound E | Compound F |
|---|---|---|---|
| Mesophase Stability | Nematic (125–140°C) | Nematic (135–155°C) | Smectic (120–135°C) |
| Clearing Point (°C) | 140 | 155 | 135 |
| Thermal Stability | Moderate | High | Low |
| Polarizability | Moderate | High (ester-linked C6) | Low |
Structural Insights :
- Compound E exhibits higher thermal stability due to the hexyloxy chain being attached to the ester-linked phenyl ring rather than the Schiff base (azomethine) moiety. This enhances intermolecular associations via dipole-dipole interactions .
- Compound B’s lower stability arises from reduced polarizability at the azomethine-linked terminal, as confirmed by DFT calculations showing a larger twist angle (θ = 15°) between phenyl rings compared to E (θ = 10°) .
Terminal Chain Length Variations
Key Compounds:
- I6: (E)-4-(((4-(Trifluoromethyl)phenyl)imino)methyl)phenyl 4-(hexyloxy)benzoate
- I8 : Same core with octyloxy chain
- I12 : Same core with dodecyloxy chain
| Property | I6 (C6) | I8 (C8) | I12 (C12) |
|---|---|---|---|
| Melting Point (°C) | 92 | 85 | 78 |
| Clearing Point (°C) | 142 | 148 | 155 |
| Mesophase Range (°C) | 50 (Nematic) | 63 (Nematic) | 77 (Smectic + Nematic) |
Trends :
- Longer terminal chains (e.g., C12 in I12) lower melting points due to increased flexibility but broaden mesophase ranges and elevate clearing points via enhanced van der Waals interactions .
Substitution with Fluorinated or Aromatic Groups
Key Compounds:
- T6: (E)-4-((Pyridin-3-ylmethylene)amino)phenyl 4-(hexyloxy)benzoate
- I6c : 4-((4-Bromophenyl)diazenyl)-2-(sec-butyl)phenyl 4-(hexyloxy)benzoate
| Property | T6 (Pyridyl) | I6c (Bromo-substituted) |
|---|---|---|
| Mesophase Type | Nematic | Smectic |
| Clearing Point (°C) | 111 | 165 |
| Optical Activity | High (due to pyridyl π-system) | Moderate (Br enhances polarity) |
Mechanisms :
- Pyridyl groups in T6 introduce π-π stacking and dipole interactions, stabilizing nematic phases at lower temperatures .
- Bromine in I6c increases molecular rigidity and polarity, favoring smectic layering .
Data Tables
Table 1: Thermal Properties of Selected Compounds
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